![molecular formula C13H14N2O B3008714 4-(1-Phenylethoxy)pyridin-2-amine CAS No. 1566382-11-3](/img/structure/B3008714.png)
4-(1-Phenylethoxy)pyridin-2-amine
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Overview
Description
“4-(1-Phenylethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 . It is also known by the IUPAC name 4-(1-phenylethoxy)pyridin-2-amine .
Molecular Structure Analysis
The InChI code for “4-(1-Phenylethoxy)pyridin-2-amine” is 1S/C13H14N2O/c1-10(11-5-3-2-4-6-11)16-12-7-8-15-13(14)9-12/h2-10H,1H3,(H2,14,15) . This indicates that the compound contains a pyridin-2-amine group attached to a phenylethoxy group .Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
“4-(1-Phenylethoxy)pyridin-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
ROS1 Inhibitors
In 2018, novel 2-amino-4-(1-phenylethoxy) pyridine derivatives were synthesized as possible ROS1 inhibitors . These compounds demonstrated anti-proliferative effects against ROS1-addicted HCC78 cell lines .
Pharmacophores
Aminopyridines, such as “4-(1-Phenylethoxy)pyridin-2-amine”, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Safety and Hazards
Mechanism of Action
Target of Action
Pyridine-containing compounds have been known to exhibit a wide range of medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
Pyridine derivatives have been shown to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine derivatives have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Result of Action
Pyridine derivatives have been shown to exhibit cytotoxic properties against tumor cells .
properties
IUPAC Name |
4-(1-phenylethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(11-5-3-2-4-6-11)16-12-7-8-15-13(14)9-12/h2-10H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFKZTLVUHHSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Phenylethoxy)pyridin-2-amine |
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